

HEI3090: A Technical Guide to a Novel P2RX7 Positive Allosteric Modulator

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Compound of Interest

Compound Name: HEI3090

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Abstract

HEI3090 is a novel small-molecule positive allosteric modulator (PAM) of the purinergic P2RX7 receptor.[1] Identified from a proprietary chemical library, this pyrrolidin-2-one derivative enhances the receptor's sensitivity to its endogenous ligand, adenosine triphosphate (ATP), thereby amplifying downstream signaling cascades.[1][2] **HEI3090** has demonstrated significant potential in immuno-oncology, where it promotes anti-tumor immune responses by activating the eATP/P2RX7/NLRP3/IL-18 pathway.[1][3] This document provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and experimental protocols related to **HEI3090**.

Discovery and Chemical Properties

HEI3090 was discovered through a screening of 120 compounds from a proprietary chemical library developed by HEI (Hautes Etudes d'Ingénieur).[1] The screening assay was designed to identify molecules capable of increasing P2RX7-mediated intracellular calcium influx in the presence of a minimal concentration of ATP.

Chemical Identity: **HEI3090** is a pyrrolidin-2-one derivative featuring a 6-chloropyridin-3-yl-amide at position 1 and a 2,4-dichlorobenzylamide moiety at position 5.[1][2]

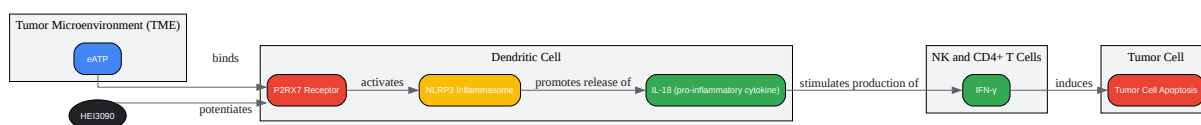
Property	Value	Source
Molecular Formula	C ₁₈ H ₁₅ Cl ₃ N ₄ O ₃	
Molecular Weight	441.70 g/mol	
CAS Number	2377167-56-9	
Appearance	White to off-white solid powder	
Solubility (in vitro)	~50 mg/mL in DMSO (with ultrasonication)	
Solubility (in vivo)	≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil	

Mechanism of Action

HEI3090 acts as a positive allosteric modulator of the P2RX7 receptor, an ATP-gated ion channel.[1][3] By itself, **HEI3090** does not activate the receptor or induce intracellular calcium flux.[1] However, in the presence of extracellular ATP (eATP), **HEI3090** potentiates the receptor's activity, leading to enhanced calcium influx and the formation of a large, non-selective membrane pore.[1]

The primary signaling pathway modulated by **HEI3090** in the context of anti-tumor immunity is the eATP/P2RX7/NLRP3/IL-18 axis.[1][3]

Signaling Pathway Diagram



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Caption: **HEI3090** potentiates eATP-mediated P2RX7 activation on dendritic cells.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for **HEI3090**'s activity.

Parameter	Value	Cell Line / Model	Assay	Source
Optimal Concentration (in vitro)	250 nM	HEK293T-mP2RX7	Intracellular Ca ²⁺ influx	[1]
In Vivo Dosage (prophylactic)	1.5 mg/kg daily	LLC tumor-bearing mice	Tumor growth inhibition	[1]
In Vivo Dosage (therapeutic)	3 mg/kg	LLC tumor-bearing mice	Tumor growth inhibition	[1]
Pore Formation Enhancement	2.5-fold increase	HEK293T-mP2RX7	TO-PRO-3 uptake	[1]

Note: A specific EC50 value for **HEI3090**'s potentiation of P2RX7 has not been explicitly reported in the primary literature.

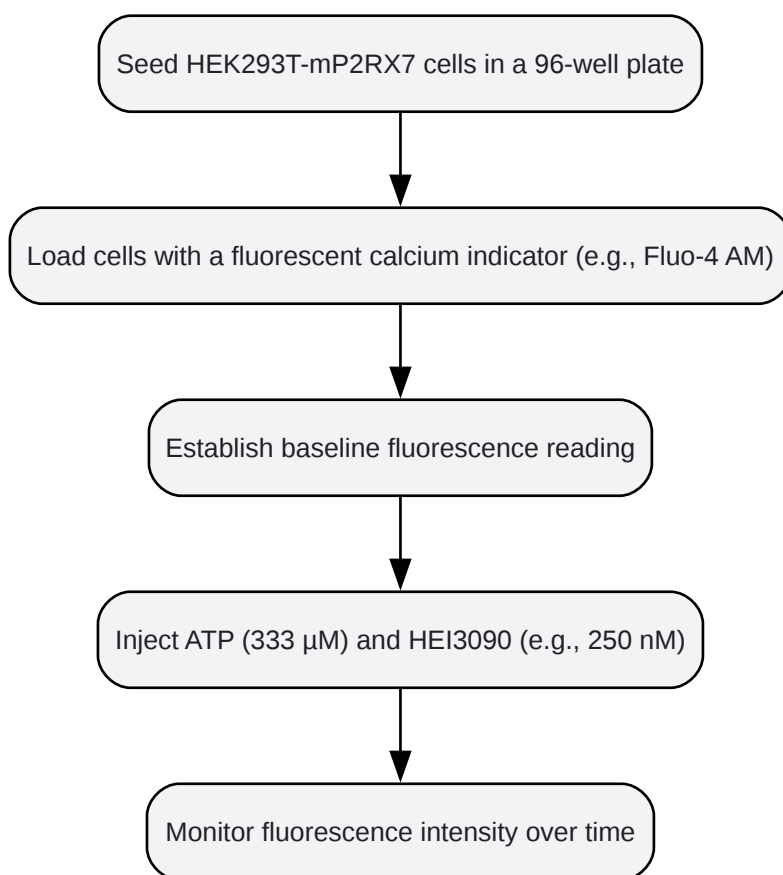
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular Calcium Flux Assay

This protocol is used to measure the potentiation of ATP-induced intracellular calcium concentration by **HEI3090**.

Workflow Diagram:



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Caption: Workflow for the intracellular calcium flux assay.

Detailed Steps:

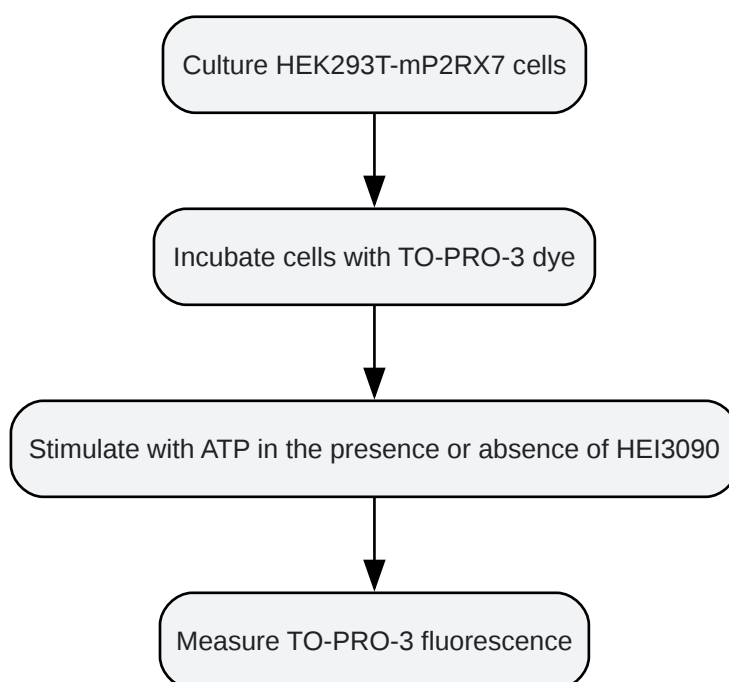
- **Cell Seeding:** Seed HEK293T cells expressing murine P2RX7 (HEK293T-mP2RX7) in a 96-well plate and culture overnight.
- **Dye Loading:** Wash the cells with an appropriate assay buffer (e.g., HBSS with Ca^{2+}) and then load the cells with a fluorescent calcium indicator like Fluo-4 AM.
- **Baseline Measurement:** Place the plate in a fluorescence plate reader and record a stable baseline fluorescence for approximately 10 cycles.
- **Compound Addition:** Inject a solution containing ATP at a minimal effective concentration (e.g., 333 μM) and the desired concentration of **HEI3090**.

- **Kinetic Reading:** Immediately after injection, continue to record the fluorescence intensity over time to measure the increase in intracellular calcium.

P2RX7 Pore Formation Assay (TO-PRO-3 Uptake)

This assay quantifies the formation of the large membrane pore characteristic of P2RX7 activation.

Workflow Diagram:



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Caption: Workflow for the P2RX7 pore formation assay.

Detailed Steps:

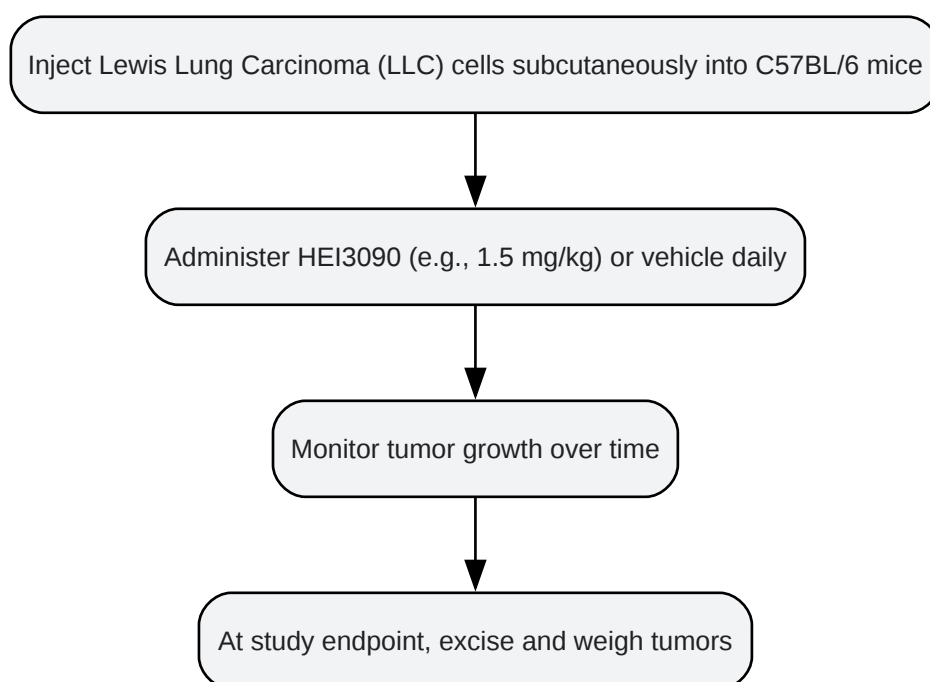
- **Cell Culture:** Culture HEK293T-mP2RX7 cells to the desired confluency.
- **Dye Incubation:** Incubate the cells with the cell-impermeant fluorescent dye TO-PRO-3.
- **Stimulation:** Treat the cells with ATP, with or without **HEI3090**.

- Quantification: Measure the uptake of TO-PRO-3 into the cells, which is indicative of large pore formation, using a fluorescence plate reader or flow cytometry.

In Vivo Tumor Model

This protocol describes the evaluation of **HEI3090**'s anti-tumor efficacy in a syngeneic mouse model.

Workflow Diagram:



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Caption: Workflow for the in vivo tumor model.

Detailed Steps:

- Tumor Inoculation: Subcutaneously inject a suspension of Lewis Lung Carcinoma (LLC) cells into the flank of C57BL/6 mice.
- Treatment Administration: Begin daily intraperitoneal injections of **HEI3090** (formulated in a vehicle such as 10% DMSO + 90% Corn Oil) or vehicle control.

- Tumor Monitoring: Measure the tumor dimensions regularly (e.g., every 2-3 days) using calipers to calculate tumor volume.
- Endpoint Analysis: At the conclusion of the study (e.g., after 11 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis.

Conclusion

HEI3090 is a promising new agent in the field of immuno-oncology. Its ability to positively modulate the P2RX7 receptor and stimulate a potent anti-tumor immune response, particularly in combination with immune checkpoint inhibitors, warrants further investigation and development. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **HEI3090**.

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References

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